9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 185308-00-3
VCID: VC8411656
InChI: InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)
SMILES: CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate

CAS No.: 185308-00-3

Cat. No.: VC8411656

Molecular Formula: C18H19NO3

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate - 185308-00-3

Specification

CAS No. 185308-00-3
Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-hydroxypropyl)carbamate
Standard InChI InChI=1S/C18H19NO3/c1-12(20)10-19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)
Standard InChI Key LXJRKFSWUZABMU-UHFFFAOYSA-N
SMILES CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Canonical SMILES CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate, reflecting its bifunctional structure:

  • A fluorenylmethyl group (Fmoc) attached to a carbamate moiety.

  • A 2-hydroxypropyl (1-hydroxypropan-2-yl) substituent bonded to the carbamate nitrogen.

The structural formula (Figure 1) is represented by the SMILES notation:
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13\text{CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H19NO3\text{C}_{18}\text{H}_{19}\text{NO}_{3}
Molecular Weight297.35 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature (RT)
InChI KeyGIZCEJUGNDJXMH-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via Fmoc-protection chemistry, a cornerstone of solid-phase peptide synthesis (SPPS). A representative procedure involves:

  • Coupling Reaction: Reacting 2-hydroxypropylamine with Fmoc-chloroformate in the presence of a base like Et3N\text{Et}_3\text{N}:

    Fmoc-Cl+H2N-CH(CH3)CH2OHFmoc-NH-CH(CH3)CH2OH+HCl\text{Fmoc-Cl} + \text{H}_2\text{N-CH(CH}_3\text{)CH}_2\text{OH} \rightarrow \text{Fmoc-NH-CH(CH}_3\text{)CH}_2\text{OH} + \text{HCl}

    This step is catalyzed by coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) .

  • Deprotection: The Fmoc group is removed using diethylamine (DEA) in dichloromethane (DCM), enabling downstream functionalization .

Table 2: Representative Synthesis Conditions

ParameterDetailSource
Coupling AgentHATU
BaseDIPEA
SolventDichloromethane (DCM)
Reaction Time2–24 hours

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Preparative Reverse-Phase HPLC (RP-HPLC) with gradients of acetonitrile/water.

  • Thin-Layer Chromatography (TLC) on silica plates for intermediate monitoring .
    Structural confirmation is achieved through 1H^1\text{H}-NMR, HRMS (High-Resolution Mass Spectrometry), and analytical HPLC .

Applications in Pharmaceutical and Material Sciences

Peptide Synthesis

The Fmoc group in this compound acts as a temporary protecting group for amines during SPPS. Its orthogonality to other protecting groups (e.g., tert-butyl) enables sequential deprotection and elongation of peptide chains . For example, it has been used in synthesizing fluorescent probes targeting adenosine receptors .

Bioconjugation

The 2-hydroxypropyl moiety facilitates conjugation to hydroxyl-containing biomolecules (e.g., polysaccharides, glycoproteins) via carbamate linkages. This property is exploited in drug-delivery systems to enhance solubility and targeting .

Table 3: Industrial Specifications (American Elements)

ParameterDetailSource
Purity Grades99%, 99.9%, 99.99%, 99.999%
Packaging5-gallon pails, fiber drums, super sacks
StabilityHygroscopic; store under argon

Future Directions and Research Gaps

Emerging Applications

  • Nanotechnology: Functionalization of nanoparticles for targeted cancer therapies.

  • Polymer Chemistry: Synthesis of stimuli-responsive polymers for drug release.

Unresolved Challenges

  • Toxicity Profiling: Comprehensive in vivo studies to establish safety thresholds.

  • Scalability: Optimizing synthetic routes for industrial-scale production.

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